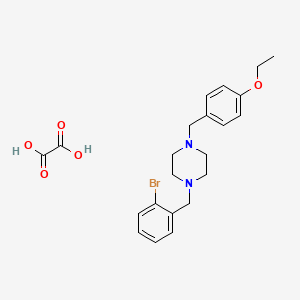![molecular formula C18H16N2O2 B4013930 2-phenyl-4-{[(1-phenylethyl)amino]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B4013930.png)
2-phenyl-4-{[(1-phenylethyl)amino]methylene}-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-4-{[(1-phenylethyl)amino]methylene}-1,3-oxazol-5(4H)-one, also known as PEA-oxazoline, is a heterocyclic compound with potential applications in scientific research. It is a derivative of phenylethylamine, a neurotransmitter that plays a role in mood regulation, attention, and focus. PEA-oxazoline has been synthesized using various methods and has shown promising results in laboratory experiments.
作用機序
2-phenyl-4-{[(1-phenylethyl)amino]methylene}-1,3-oxazol-5(4H)-onee acts as a monoamine transporter inhibitor, blocking the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the brain, resulting in enhanced mood, focus, and attention.
Biochemical and Physiological Effects:
2-phenyl-4-{[(1-phenylethyl)amino]methylene}-1,3-oxazol-5(4H)-onee has been shown to have various biochemical and physiological effects. It has been found to increase levels of dopamine, norepinephrine, and serotonin in the brain, leading to enhanced mood, focus, and attention. It has also been shown to increase heart rate and blood pressure, indicating its potential as a cardiovascular stimulant.
実験室実験の利点と制限
2-phenyl-4-{[(1-phenylethyl)amino]methylene}-1,3-oxazol-5(4H)-onee has several advantages as a research tool. It is relatively easy to synthesize and has high purity and yield. It has also been shown to have significant effects on neurotransmitter levels, making it a valuable tool for studying the neural mechanisms of mood regulation, attention, and focus. However, 2-phenyl-4-{[(1-phenylethyl)amino]methylene}-1,3-oxazol-5(4H)-onee also has limitations, including its potential for toxicity and the need for further studies to determine its long-term effects on the brain and body.
将来の方向性
There are several future directions for research on 2-phenyl-4-{[(1-phenylethyl)amino]methylene}-1,3-oxazol-5(4H)-onee. One area of interest is its potential as a treatment for mood disorders and ADHD. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a research tool for studying the neural mechanisms of mood regulation, attention, and focus. Future studies may also explore its potential as a cardiovascular stimulant and its effects on other physiological systems in the body.
科学的研究の応用
2-phenyl-4-{[(1-phenylethyl)amino]methylene}-1,3-oxazol-5(4H)-onee has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. This modulation may have implications for the treatment of mood disorders, attention deficit hyperactivity disorder (ADHD), and other neurological conditions.
特性
IUPAC Name |
2-phenyl-4-(1-phenylethyliminomethyl)-1,3-oxazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13(14-8-4-2-5-9-14)19-12-16-18(21)22-17(20-16)15-10-6-3-7-11-15/h2-13,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVBCTLTFUVESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=CC2=C(OC(=N2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-[(cyclopentylamino)carbonyl]-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4013853.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B4013854.png)
![4-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4013858.png)
![N-(4-ethylphenyl)-N'-{2-[4-(4-methylbenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4013859.png)

![N-[4-(allyloxy)phenyl]-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4013880.png)
![ethyl 5-[(cyclopentylamino)carbonyl]-2-{[ethoxy(oxo)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4013885.png)

![6-nitro-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B4013909.png)

![1,3,3-trimethyl-6-[(3-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B4013934.png)
![methyl 4-(9-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-yl)benzoate](/img/structure/B4013941.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzoyl)piperazine oxalate](/img/structure/B4013945.png)
